Benzyl ursolate
Overview
Description
Benzyl ursolate is a derivative of ursolic acid, a pentacyclic triterpenoid compound. It is known for its various pharmacological activities, including anti-inflammatory, anticancer, and skin-conditioning properties. This compound is often used in cosmetic formulations due to its skin-conditioning and emollient properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl ursolate can be synthesized from ursolic acid and benzyl bromide. One common method involves the reaction of ursolic acid with benzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction is typically carried out at room temperature for about 6 hours. The product is then isolated by pouring the reaction mixture into cold water and collecting the precipitated solid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient isolation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl ursolate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can modify the ursolic acid backbone.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for benzylic oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of ursolic acid.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl ursolate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its anti-inflammatory and anticancer properties.
Medicine: Investigated for potential therapeutic applications in treating cancer and inflammatory diseases.
Industry: Utilized in cosmetic formulations for its skin-conditioning and emollient properties
Mechanism of Action
The mechanism of action of benzyl ursolate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation and cancer. For example, it can inhibit the activity of certain enzymes and transcription factors that play a role in inflammatory responses and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ursolic Acid: The parent compound of benzyl ursolate, known for its anti-inflammatory and anticancer properties.
Betulinic Acid: Another pentacyclic triterpenoid with similar pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness
This compound is unique due to the presence of the benzyl group, which enhances its solubility and bioavailability compared to ursolic acid. This modification also improves its skin-conditioning properties, making it more suitable for use in cosmetic formulations .
Properties
IUPAC Name |
benzyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O3/c1-24-15-20-37(32(39)40-23-26-11-9-8-10-12-26)22-21-35(6)27(31(37)25(24)2)13-14-29-34(5)18-17-30(38)33(3,4)28(34)16-19-36(29,35)7/h8-13,24-25,28-31,38H,14-23H2,1-7H3/t24-,25+,28+,29-,30+,31+,34+,35-,36-,37+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFAPKOCRZYSHH-CVTBAMPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172800 | |
Record name | Benzyl ursolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192211-41-9 | |
Record name | Benzyl ursolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192211419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl ursolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL URSOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6IKF0I8B4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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